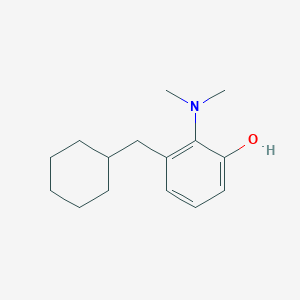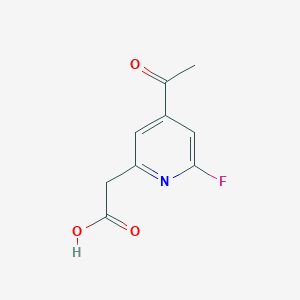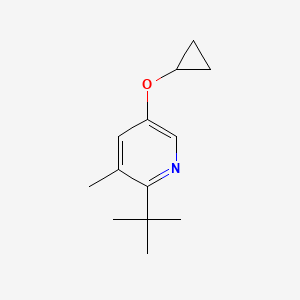
2-Tert-butyl-5-cyclopropoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-5-cyclopropoxy-3-methylpyridine is an organic compound with the molecular formula C13H19NO. This compound is characterized by a pyridine ring substituted with tert-butyl, cyclopropoxy, and methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-cyclopropoxy-3-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-cyclopropoxy-3-methylpyridine.
Reaction Conditions: The reaction conditions often include the use of tert-butyl lithium or tert-butyl magnesium bromide as reagents to introduce the tert-butyl group.
Cyclopropanation: The cyclopropoxy group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-5-cyclopropoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-5-cyclopropoxy-3-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-5-cyclopropoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butyl-5-methoxypyridine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
2-Tert-butyl-3-methylpyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Tert-butyl-5-bromopyridine: Contains a bromine atom, which can participate in different chemical reactions.
Uniqueness
2-Tert-butyl-5-cyclopropoxy-3-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it valuable in specific synthetic applications and research contexts where these properties are advantageous.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-tert-butyl-5-cyclopropyloxy-3-methylpyridine |
InChI |
InChI=1S/C13H19NO/c1-9-7-11(15-10-5-6-10)8-14-12(9)13(2,3)4/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
OCHPFMZPCMMMIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


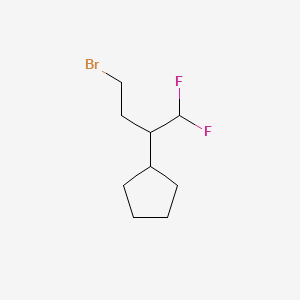
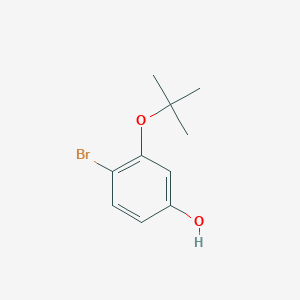
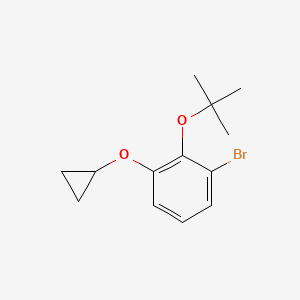


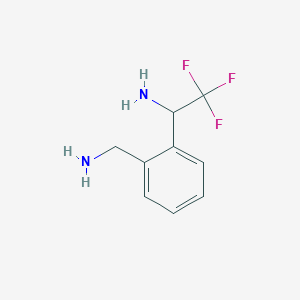
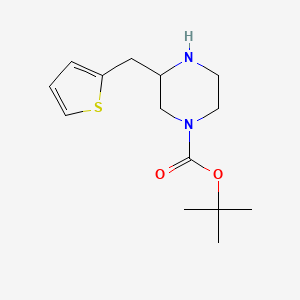
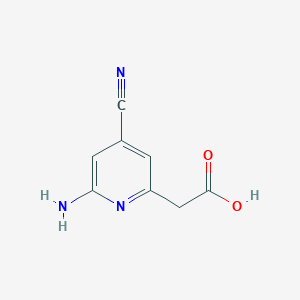

![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
